2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol
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Overview
Description
2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group, a benzimidazole moiety, and multiple tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of 2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenolic and nitrophenyl groups. The tert-butyl groups are then added to the structure to enhance its stability. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The benzimidazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The nitrophenyl group may contribute to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar compounds include:
2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,6-Ditert-butyl-4-hydroxymethylphenol: Used in pharmaceutical applications for its stabilizing properties.
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Utilized in the synthesis of other organic compounds
Properties
IUPAC Name |
2,6-ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O6/c1-28(2,3)19-12-17(13-20(26(19)34)29(4,5)6)31-22-15-25(38-8)24(37-7)14-21(22)30-27(31)18-11-16(32(35)36)9-10-23(18)33/h9-15,33-34H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOKDTNFWLEJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=C(C=CC(=C4)[N+](=O)[O-])O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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